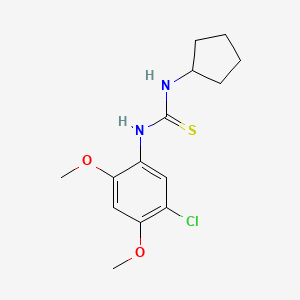
6-chloro-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide, also known as CCOC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCOC belongs to the class of chromene derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of 6-chloro-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that 6-chloro-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide exerts its biological effects by modulating various signaling pathways in the cells. 6-chloro-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide has been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 6-chloro-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular stress response. Additionally, 6-chloro-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
6-chloro-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1, in vitro and in vivo. 6-chloro-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In addition, 6-chloro-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide has been reported to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
6-chloro-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 6-chloro-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide has also been shown to exhibit low toxicity in vitro and in vivo, which makes it a safe compound to use in lab experiments. However, there are also limitations to the use of 6-chloro-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide in lab experiments. 6-chloro-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide has poor solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of 6-chloro-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-chloro-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide. One potential direction is the development of 6-chloro-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide-based drugs for the treatment of various diseases, such as cancer and neurodegenerative disorders. Another direction is the investigation of the molecular mechanisms underlying the biological effects of 6-chloro-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide. Further studies are also needed to determine the optimal dosage and administration of 6-chloro-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide for therapeutic use. Additionally, the development of novel methods for the synthesis and purification of 6-chloro-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide may improve its potential for use in lab experiments and drug development.
Synthesemethoden
6-chloro-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide can be synthesized using a multistep process involving the reaction of 6-chloro-2-hydroxybenzaldehyde with cyclohexylamine, followed by cyclization and condensation reactions. The final product is obtained through recrystallization and purification steps. The synthesis of 6-chloro-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide has been reported in various research articles, and the method has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 6-chloro-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide has also been reported to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 6-chloro-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. These properties make 6-chloro-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide a promising candidate for the development of novel drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
6-chloro-N-cyclohexyl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c17-11-6-7-14-10(8-11)9-13(16(20)21-14)15(19)18-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMLMVPWYLKVNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid](/img/structure/B5729151.png)
![methyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]hydrazinecarboxylate](/img/structure/B5729158.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5729192.png)
![methyl 2-({[2-(2-methyl-3-furoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5729197.png)


![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5729209.png)


![5-(4-chlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5729222.png)



